Compound Description: This compound features a central pyrazolo[1,5-a]pyrimidine unit with a dichlorophenyl ring, a fluorophenyl ring, a methyl group, and a trifluoromethyl group as substituents. The crystal structure reveals that the dichlorophenyl ring is rotated by 46.2° out of the plane of the central pyrazolo[1,5-a]pyrimidine unit [].
Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized from 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine []. It displays promising anticancer activities, exhibiting marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 [].
Compound Description: This compound is structurally characterized by its four planar systems: three benzene rings and a pyrazolo[1,5-a]pyrimidine system []. The dihedral angle between the dichlorophenyl and unsubstituted phenyl rings is 69.95°, while the angle between the fluorophenyl and unsubstituted phenyl rings is 7.97° [].
Compound Description: TAK-915 is a clinical candidate and a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It has been investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders [].
Relevance: Although not a pyrazolo[1,5-a]pyrimidine, TAK-915 is mentioned in the context of discovering novel PDE2A inhibitors. This research aims to identify structurally distinct compounds from TAK-915 with improved pharmacological properties []. The comparison highlights the ongoing search for new chemical entities with potent PDE2A inhibitory activity, potentially including derivatives of 2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor that is structurally distinct from TAK-915 []. It demonstrates robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration []. Additionally, compound 20 exhibits promising effects on cognitive function by attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, has been synthesized and its structure confirmed by X-ray crystallography, confirming the regioselectivity of the reaction employed in its synthesis [].
Compound Description: This pyrazolo[1,5-a][1,3,5]triazine derivative exhibits pronounced dose-dependent vasodilator effects []. This characteristic makes it a promising candidate for further research and development as a potential vasodilator drug [].
Compound Description: This compound is another pyrazolo[1,5-a][1,3,5]triazine derivative that exhibits significant dose-dependent vasodilator activity []. Its potent vasodilatory effects make it a potential candidate for further research and development as a new vasodilator drug [].
Compound Description: This compound represents a pyrazolo[1,5-a]pyrimidine derivative demonstrating significant anti-inflammatory activity []. It exhibits a better therapeutic index than phenylbutazone and indomethacin, commonly used anti-inflammatory drugs []. Importantly, compound 3 lacks ulcerogenic activity and may possess anti-ulcer properties [].
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines
Compound Description: This class of compounds exhibited activity as mediator release inhibitors in a human basophil histamine release assay [].
Compound Description: This compound, a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, showed promising activity as a mediator release inhibitor [].
Compound Description: This compound, belonging to the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, exhibited activity as a mediator release inhibitor [].
Compound Description: This compound, a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class, showed promising activity as a mediator release inhibitor [].
Compound Description: This compound is a member of the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class and exhibited activity as a mediator release inhibitor [].
Compound Description: This compound serves as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives and does not possess significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line [].
Compound Description: This series of compounds, derived from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, displays varying degrees of antitumor activity against the MCF-7 human breast adenocarcinoma cell line [].
Compound Description: Among the 3,6-dimethyl-5-(4-substituted benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, compound 10e exhibits the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 μM [].
Compound Description: This compound, a thiopyrano[4,3-c]pyrazole derivative, acts as a versatile building block for synthesizing a diverse range of heterocyclic compounds [].
Compound Description: This compound is a highly selective antagonist for the estrogen receptor β (ERβ) [, ]. It has been extensively used to investigate the role of ERβ in various biological processes, including pain-related aversion [].
Compound Description: FR180204 acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2), which are crucial components of intracellular signaling pathways [].
Compound Description: DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO) and is primarily used as a radioligand for imaging microglia activation and neuroinflammatory processes with positron emission tomography (PET) when labeled with fluorine-18 [].
Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. It has shown neuroprotective effects in models of cerebral ischemia [].
Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist []. It has demonstrated neuroprotective properties in preclinical models of stroke.
Compound Description: VUF 5574 is a selective antagonist of the adenosine A3 receptor []. It has shown potential neuroprotective effects in animal models of cerebral ischemia.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.